Savinin

Antineuroinflammation Prostaglandin E2 Inhibition Microglial Activation

Savinin is a naturally occurring dibenzylbutyrolactone lignan distinguished by its non-polar α-arylidene γ-lactone motif. Unlike common lignans, it selectively inhibits TNF-α (IC50 31.9 μM) and T cell proliferation without measurable cytotoxicity, a selectivity profile tied to its 3E,4R configuration. Its nanomolar fatty acid synthase inhibition (IC50 6 nM) further supports use as a chemical probe in cancer metabolism research. Procure ≥98% purity savinin as a benchmark control for neuroinflammation assays (PGE2 IC50 2.28 μM) and as a unique immunomodulatory tool compound—scientifically non-interchangeable with generic lignans like arctigenin or eudesmin.

Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
CAS No. 493-95-8
Cat. No. B1665669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSavinin
CAS493-95-8
SynonymsAI 3-26464;  AI-3-26464;  AI3-26464
Molecular FormulaC20H16O6
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESC1C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)CC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,6-8,14H,5,9-11H2/b15-6+/t14-/m0/s1
InChIKeyCMJGAYUQSLJSCR-ULIPXBITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Savinin (CAS: 493-95-8): A Butyrolactone Lignan with Differentiated Anti-Inflammatory and Anticancer Activity Profiles


Savinin (CAS: 493-95-8) is a naturally occurring dibenzylbutyrolactone-type lignan characterized by an alpha-arylidene gamma-lactone structural motif [1]. First isolated from the heartwood of Pterocarpus santalinus and later identified in Acanthopanax henryi roots, savinin has been established as a valuable pharmacophore scaffold [2][3]. Unlike many lignans that exhibit broad cytotoxicity, savinin demonstrates selective inhibition of tumor necrosis factor-alpha (TNF-α) production and T cell proliferation without concomitant cytotoxicity at effective concentrations [4]. Its molecular mechanism is mediated by the non-polar butyrolactone ring, which distinguishes it from structurally related lignans such as arctigenin, eudesmin, and isolariciresinol that do not share the same structure-activity relationship [5].

Savinin Substitution Risk: Why Dibenzylbutyrolactone Lignans Are Not Interchangeable in Research Applications


The dibenzylbutyrolactone lignan class exhibits remarkable functional divergence driven by subtle variations in substitution patterns, stereochemistry, and the presence or absence of the α-arylidene γ-lactone motif. Savinin (3E,4R configuration) possesses a unique α-arylidene double bond that renders the butyrolactone ring non-polar, a structural feature absent in many common lignan comparators such as arctigenin (saturated lactone) or taiwanin C (different aryl substitution) [1]. Empirical head-to-head studies confirm that in the same PGE2 inhibition assay, savinin and helioxanthin show equivalent potency (IC50 ≈ 2.28 μM) while taiwanin C is approximately 19-fold more potent (IC50 = 0.12 μM), demonstrating that even closely related co-isolated lignans cannot be assumed to have interchangeable biological activity [2][3]. Furthermore, savinin uniquely inhibits TNF-α production and T cell proliferation without measurable cytotoxicity at effective concentrations, whereas many lignan analogs exhibit concomitant cytotoxic effects that confound anti-inflammatory readouts [4]. This combination of scaffold-dependent mechanism and favorable selectivity window makes generic substitution of savinin with other dibenzylbutyrolactone lignans scientifically unjustified for hypothesis-driven research.

Savinin Procurement Evidence Guide: Quantitative Differentiation Against Key Lignan Comparators


Antineuroinflammatory Activity: Savinin Demonstrates Equivalent PGE2 Inhibition to Helioxanthin but Lower Potency than Taiwanin C

In a head-to-head comparison of lignans co-isolated from Acanthopanax henryi roots, savinin (compound 3) inhibited LPS-induced prostaglandin E2 (PGE2) production in BV2 microglial cells with an IC50 of 2.28 ± 0.23 μM [1]. This potency is equivalent to that of helioxanthin (compound 2) but significantly less potent than taiwanin C (compound 4), which exhibited an IC50 of 0.12 μM in a separate study using rat peritoneal macrophages stimulated with TPA [2]. The relative potency order established across these studies is: taiwanin C (0.12 μM) ≫ helioxanthin ≈ savinin (2.28 μM) [3]. This quantitative differentiation demonstrates that while savinin is not the most potent anti-inflammatory lignan in the series, it occupies a specific potency niche with a well-characterized p38 MAPK-mediated mechanism of action [1].

Antineuroinflammation Prostaglandin E2 Inhibition Microglial Activation

TNF-α Production Inhibition: Savinin's IC50 of 31.9 μM Contrasts with More Potent Lignans and Establishes a Benchmark for Anti-Inflammatory Screening

Savinin inhibits tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW264.7 murine macrophages with a reported IC50 of 31.9 μM . This value provides a quantitative benchmark for savinin's anti-inflammatory activity in a widely used cell-based model. In a structure-activity relationship study, savinin's TNF-α inhibitory activity was compared with structurally related lignans including arctigenin (a dibenzylbutyrolactone-type lignan), eudesmin (a furofuran-type lignan), and isolariciresinol (a dibenzylbutane-type lignan), none of which exhibited the same mechanism mediated by the non-polar butyrolactone ring [1]. The molecular inhibitory mechanism of savinin was confirmed to be dependent on this structural feature, distinguishing it from other lignan subclasses that may inhibit TNF-α through different pathways or with different potencies [2].

TNF-alpha Inhibition RAW264.7 Macrophages Anti-Inflammatory Assay

T Cell Proliferation Inhibition: Savinin Suppresses Con A-Induced Proliferation Without Cytotoxicity, a Differentiating Selectivity Feature

Savinin significantly inhibited T cell proliferation elicited by concanavalin A (Con A) in a concentration-dependent manner [1]. Critically, this immunosuppressive effect occurred without concomitant cytotoxicity at the concentrations tested, distinguishing savinin from many immunomodulatory lignans that exert their anti-proliferative effects through general cytotoxicity [2]. In the same study, calocedrin (compound 2), a closely related dibenzylbutyrolactone lignan co-isolated from Pterocarpus santalinus, also inhibited TNF-α production and T cell proliferation, but comparative quantitative potency data between savinin and calocedrin were not reported, representing a knowledge gap [3]. The absence of cytotoxicity at effective anti-proliferative concentrations positions savinin as a more mechanistically selective tool compound compared to lignans that inhibit proliferation via non-specific cytotoxic mechanisms.

Immunomodulation T Cell Proliferation Cytotoxicity Selectivity

Fatty Acid Synthase (FAS) Inhibition: Savinin Exhibits Nanomolar Potency (IC50 = 6 nM) with Potential Anticancer Implications

Savinin inhibits fatty acid synthase (FAS) with an IC50 of 6 nM, as recorded in the BindingDB database (Entry BDBM50124413, CHEMBL3623460) [1]. FAS is a key enzyme in de novo lipogenesis and is overexpressed in various cancers, making it an attractive target for anticancer drug development. This nanomolar potency positions savinin as a potent FAS inhibitor relative to many natural product FAS inhibitors, though direct head-to-head comparisons with other FAS-targeting lignans are not available in the open literature . The inhibition of FAS by savinin aligns with reported growth inhibitory effects against skin cancer cells in vitro .

Cancer Metabolism Fatty Acid Synthase Inhibition Enzyme Inhibition

Cytotoxicity Profile: Savinin's Lack of Cytotoxicity at Immunomodulatory Concentrations Distinguishes It from Cytotoxic Lignans

Multiple independent sources confirm that savinin does not exhibit cytotoxicity at concentrations effective for inhibiting TNF-α production and T cell proliferation [1][2]. This is a critical differentiation point, as many lignans exhibit varying degrees of cytotoxicity against cancer cell lines. For example, in a study evaluating lignans from Zanthoxylum nitidum against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines, liriodenine was the most cytotoxic compound with IC50 values of 2.19, 2.38, and 3.19 μg/mL, respectively, while savinin's cytotoxic profile against these cell lines is not explicitly reported, suggesting it may not be among the most cytotoxic lignans in that series [3]. The well-documented absence of cytotoxicity at immunomodulatory concentrations positions savinin as a mechanistically cleaner tool for studying inflammation and immune modulation, whereas lignans with potent cytotoxicity may confound such studies.

Selectivity Cytotoxicity Safety Pharmacology

Physical-Chemical and Storage Specifications: Defined Handling Parameters for Research-Grade Procurement

Savinin (C20H16O6, MW 352.34) is a solid at 20°C with recommended long-term storage in a cool, dry place or desiccated at -20°C [1]. Solubility data indicate savinin is soluble in organic solvents including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, with better solubility achieved at lower concentrations . The compound is insoluble in cold and hot dilute aqueous sodium hydroxide, confirming the absence of phenolic or carboxylic acid functions, and requires alcoholic alkali after brief boiling to open the lactone ring and form a water-soluble salt [2]. These defined physical-chemical parameters enable reproducible experimental handling and are essential for procurement specifications. Vendor-reported purity typically ranges from 95% to 99% as verified by HPLC, NMR, and MS [3].

Solubility Stability Storage Conditions Quality Control

Savinin Application Scenarios: Where Differentiated Activity Profiles Drive Research and Procurement Value


Anti-Neuroinflammatory Drug Discovery Screening in Microglial Cell Models

Savinin's defined IC50 of 2.28 ± 0.23 μM for PGE2 inhibition in LPS-stimulated BV2 microglial cells, combined with its established p38 MAPK pathway mechanism, makes it a valuable reference compound for anti-neuroinflammatory screening cascades [1]. Researchers investigating novel agents for Alzheimer's disease, Parkinson's disease, or multiple sclerosis can use savinin as a benchmark control with a potency tier distinct from the more potent taiwanin C (IC50 = 0.12 μM) [2]. Its lack of cytotoxicity at immunomodulatory concentrations ensures that observed anti-inflammatory effects are not confounded by cell death, a critical advantage in microglial activation assays where viability is a key endpoint [3].

Immunomodulation Studies Requiring TNF-α and T Cell Suppression Without Cytotoxic Confounders

The dual activity of savinin—inhibition of TNF-α production (IC50 = 31.9 μM in RAW264.7 cells) and suppression of Con A-induced T cell proliferation—occurs in the absence of measurable cytotoxicity [1][2]. This selectivity profile is essential for studies aimed at dissecting immunomodulatory mechanisms where non-specific cytotoxicity would otherwise invalidate conclusions. Savinin serves as an ideal positive control or tool compound for assays involving cytokine profiling, T cell activation, and immune synapse formation, particularly when comparing the effects of more broadly cytotoxic lignans such as liriodenine [3].

Cancer Metabolism Research Targeting Fatty Acid Synthase (FAS) Inhibition

With an IC50 of 6 nM against fatty acid synthase, savinin represents a potent FAS inhibitor that can be deployed in cancer metabolism studies focused on lipogenesis-dependent tumor types [1]. This nanomolar potency warrants its inclusion in chemical biology probe sets investigating FAS as a therapeutic target in breast, prostate, and ovarian cancers, where FAS overexpression correlates with poor prognosis. Savinin's ability to inhibit skin cancer cell growth in vitro further supports its use as a lead-like scaffold for medicinal chemistry optimization of FAS-targeted anticancer agents [2].

Structure-Activity Relationship (SAR) Studies of Dibenzylbutyrolactone Lignans

Savinin's well-characterized α-arylidene γ-lactone structural motif and the confirmed role of its non-polar butyrolactone ring in mediating anti-inflammatory activity provide a robust starting point for SAR investigations [1]. Comparative studies with structurally related lignans such as arctigenin (saturated lactone), eudesmin (furofuran-type), and isolariciresinol (dibenzylbutane-type) reveal that the α-arylidene double bond is a critical determinant of savinin's unique mechanism and selectivity [2]. Procurement of high-purity savinin (≥95%) enables medicinal chemists to generate analogs with systematic modifications to the butyrolactone ring, arylidene substitution, or methylenedioxy groups, facilitating the discovery of next-generation anti-inflammatory or anticancer leads [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Savinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.